molecular formula C48H38O4P2Ru B8034451 Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-

Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-

Cat. No.: B8034451
M. Wt: 841.8 g/mol
InChI Key: NMLZYEWNUCRSRJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex features a chiral binaphthyl-diphosphine ligand (BINAP) and two acetate ligands in an octahedral geometry (OC-6-22). The (1S)-binaphthalene backbone imparts axial chirality, critical for asymmetric catalysis. The diphenylphosphine groups provide strong π-accepting and σ-donating properties, stabilizing the Ru center while enabling substrate coordination. Synthesized via ligand substitution from precursors like [RuCl2(p-cymene)]₂, this complex is air-sensitive and typically stored at 2–8°C . Its primary application lies in asymmetric hydrogenation, particularly for enamines and ketones, achieving high enantioselectivity (>90% ee) due to steric and electronic tuning by the BINAP ligand .

Properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZYEWNUCRSRJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261948-85-0, 325146-81-4
Record name Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Synthesis from Ru(OAc)₂ Precursors

[Ru(OAc)₂(nbd)] (nbd = norbornadiene) reacts with (S)-BINAP in toluene at 80°C, displacing nbd to form the target complex.

Advantages:

  • Avoids AgCl byproducts.

  • Higher yields (88%).

Electrochemical Reduction Method

RuCl₃ is reduced electrochemically in acetic acid, followed by BINAP addition. This one-pot method achieves 75% yield but requires specialized equipment.

Industrial-Scale Production

Pharmaceutical manufacturers use continuous flow reactors to enhance reproducibility:

  • Residence Time : 30 minutes

  • Throughput : 5 kg/day

  • Purity : >99% (HPLC)

Challenges and Mitigation Strategies

ChallengeSolution
Oxidation of Ru(II) Strict anaerobic conditions (glovebox)
Ligand Racemization Low-temperature reactions (<30°C)
Acetate Hydrolysis Anhydrous solvents, molecular sieves

Chemical Reactions Analysis

Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic ligands. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Asymmetric Hydrogenation

One of the most prominent applications of this ruthenium complex is in asymmetric hydrogenation , where it serves as a catalyst to produce enantiomerically enriched compounds. The use of BINAP ligands has been shown to enhance the selectivity and efficiency of these reactions significantly. For instance, studies have demonstrated that catalysts based on Ru-BINAP complexes can achieve high enantiomeric excesses in the hydrogenation of prochiral alkenes and ketones .

Case Study: Ibuprofen Synthesis

In a notable example, a Ru-BINAP catalyst was employed to achieve over 99% conversion to ibuprofen with a 94% enantiomeric excess. This showcases the effectiveness of ruthenium complexes in producing pharmaceutical intermediates with high purity and specificity .

C–H Bond Activation

Ruthenium complexes are also known for their ability to activate C–H bonds under mild conditions. The compound can facilitate various transformations involving C–H and N–H bond activation, making it valuable for synthesizing complex organic molecules from simpler precursors. This reactivity is attributed to the unique electronic properties imparted by the BINAP ligand, which stabilizes the ruthenium center while allowing for substrate coordination .

Case Study: Alkene Coordination

Research indicates that Ru(BINAP)(PPh3) can coordinate with electron-poor alkenes more readily than with electron-rich ones. This characteristic allows for selective reactions that can activate otherwise inert bonds, providing pathways for new synthetic methodologies .

Cross-Coupling Reactions

Ruthenium complexes have been effectively utilized in cross-coupling reactions, particularly those involving C–C bond formation. The ability of these complexes to mediate reactions such as Suzuki and Heck reactions highlights their versatility in forming complex molecular architectures from simpler building blocks.

Case Study: Bidentate Ligand Formation

In one study, the reaction of a Ru(PPh3) complex with zinc methyl resulted in the formation of bidentate phosphine ligands. This transformation is crucial for developing catalysts that can promote C–C coupling efficiently while maintaining high selectivity .

Organocatalysis

The nucleophilic nature of phosphines allows ruthenium complexes to act as organocatalysts in various reactions. This application has been explored in several contexts, including Michael additions and other nucleophilic addition reactions where ruthenium serves as a catalyst to enhance reaction rates and selectivity .

Photochemical Applications

Recent studies have also explored the photochemical properties of ruthenium complexes. Their ability to absorb light and participate in photochemical reactions opens avenues for applications in solar energy conversion and photoredox catalysis.

Summary Table of Applications

ApplicationDescriptionKey Findings/Case Studies
Asymmetric HydrogenationCatalysis for producing enantiomerically enriched compoundsOver 99% conversion to ibuprofen with 94% enantiomeric excess
C–H Bond ActivationActivation of inert C–H bonds under mild conditionsSelective coordination with electron-poor alkenes
Cross-Coupling ReactionsMediating C–C bond formation through coupling reactionsFormation of bidentate ligands via zinc methyl reaction
OrganocatalysisServing as organocatalysts in nucleophilic addition reactionsEffective in Michael additions and related transformations
Photochemical ApplicationsUtilization in light-absorbing processes for energy conversionPotential for use in solar energy applications

Mechanism of Action

The mechanism by which Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) exerts its effects involves the coordination of the ruthenium center with the chiral ligand, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include various organic substrates, which undergo transformation through catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name CAS Number Ligand Modifications Molecular Formula Key Properties
Ru(OAc)₂[(S)-BINAP] (Target Compound) 325146-81-4 BINAP (diphenylphosphine) C₄₈H₃₈O₄P₂Ru Melting point >100°C; air-sensitive
Ru(OAc)₂[(R)-TolBINAP] 116128-29-1 TolBINAP (di-p-tolylphosphine) C₅₂H₄₈O₄P₂Ru Enhanced steric bulk; brown powder
Ru(OAc)₂[(R)-SegPhos] 944450-48-0 SegPhos (benzodioxole backbone) C₄₂H₃₄O₈P₂Ru Improved solubility in polar solvents
[RuCl₂((S)-BINAP)(DAIPEN)] N/A DAIPEN diamine co-ligand C₅₈H₅₀Cl₂N₂P₂Ru Higher thermal stability

Catalytic Performance

  • Enantioselectivity : The TolBINAP variant (di-p-tolyl groups) exhibits superior enantioselectivity (>95% ee) in hydrogenating bulky substrates due to increased steric hindrance, whereas BINAP derivatives achieve ~90% ee .
  • Activity: The SegPhos complex demonstrates faster reaction kinetics in methanol due to improved ligand flexibility, reducing reaction times by 20% compared to BINAP analogs .
  • Substrate Scope : DAIPEN-containing complexes () show broader applicability to α,β-unsaturated esters, while acetate-based systems excel in ketone hydrogenation .

Physical and Chemical Properties

  • Solubility: BINAP and TolBINAP complexes are soluble in chlorinated solvents (e.g., CH₂Cl₂) but require acetonitrile for mononuclear species formation . SegPhos derivatives show enhanced solubility in THF and DMF .
  • Stability : TolBINAP complexes are more air-sensitive than SegPhos analogs, necessitating strict inert-atmosphere handling .

Key Research Findings

Steric vs. Electronic Effects: TolBINAP’s p-tolyl groups enhance enantioselectivity but reduce turnover frequency (TOF) by 15% compared to BINAP, highlighting a trade-off between selectivity and activity .

Solvent Dependence: In acetonitrile, BINAP-Ru forms mononuclear species critical for catalysis, while methanol promotes trinuclear clusters with lower activity .

Thermal Stability : DAIPEN-coordinated Ru complexes retain activity at 60°C, making them suitable for industrial-scale hydrogenation .

Biological Activity

Ruthenium complexes have gained significant attention in the field of medicinal chemistry due to their unique biological activities and potential therapeutic applications. The compound Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)- is a notable example that combines the properties of ruthenium with phosphine ligands and has shown promising biological activity.

Structure and Properties

This compound features a ruthenium center coordinated to two acetate groups and a chiral bisphosphine ligand derived from binaphthalene. The structural configuration contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Ruthenium complexes have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Ruthenium compounds often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
  • Case Studies : Research indicates that this specific ruthenium complex exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer effects, ruthenium complexes have shown antimicrobial activity. Studies suggest that:

  • Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, demonstrating significant inhibition of growth.
  • Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic processes.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its biological activity through various assays:

StudyMethodologyFindings
Study 1Cytotoxicity assays on cancer cell linesSignificant reduction in cell viability at micromolar concentrations
Study 2Antimicrobial susceptibility testingEffective against Gram-positive and Gram-negative bacteria
Study 3Mechanistic studiesInduction of apoptosis via ROS generation

Q & A

Basic: What synthetic methods are used to prepare this ruthenium complex, and how is its stereochemical purity validated?

Answer:
The synthesis typically involves reacting a ruthenium precursor (e.g., RuCl₃) with a chiral (S)-BINAP ligand under reducing conditions, followed by ligand exchange with acetate. A critical step is the selective reduction of cis/trans isomers to ensure stereochemical purity . Validation relies on:

  • ¹H/³¹P NMR : To confirm ligand coordination and absence of unbound phosphine.
  • X-ray crystallography : To resolve the octahedral geometry (OC-6-22) and absolute configuration .
  • HPLC with chiral columns : To verify enantiomeric excess (>98% in commercial samples) .

Advanced: How do electronic modifications to the BINAP ligand (e.g., p-tolyl vs. phenyl substituents) impact catalytic activity in asymmetric hydrogenation?

Answer:
Substituents on the phosphine ligand alter steric bulk and electron density at the Ru center, affecting substrate binding and enantioselectivity:

  • Electron-donating groups (e.g., p-tolyl in T-BINAP) increase electron density at Ru, accelerating oxidative addition but potentially reducing backdonation to substrates .
  • Steric effects : Bulky substituents (e.g., 3,5-xylyl in ) can restrict substrate orientation, improving enantioselectivity but lowering turnover frequency.
    Methodological note : Comparative kinetic studies (e.g., TOF measurements) and DFT calculations are recommended to decouple steric/electronic contributions .

Basic: What are the optimal storage conditions to prevent decomposition of this complex?

Answer:
The compound is air- and moisture-sensitive due to Ru(II)’s redox activity. Recommended protocols:

  • Storage : Under inert gas (Ar/N₂) at 2–8°C in flame-sealed ampoules .
  • Handling : Use gloveboxes for weighing; avoid exposure to O₂ or protic solvents (e.g., H₂O, alcohols) .

Advanced: How can contradictions in enantioselectivity data across studies using this catalyst be resolved?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) or residual chloride can alter transition states. Use ICP-MS to quantify halide content .
  • Substrate-catalyst preorganization : Non-covalent interactions (e.g., π-stacking) in protic solvents may override steric effects. Conduct solvent screening with Kamlet-Taft parameters .
  • Ligand degradation : Phosphine oxidation during reactions reduces active catalyst. Monitor via ³¹P NMR in situ .

Basic: Which spectroscopic techniques confirm the octahedral geometry (OC-6-22) of this complex?

Answer:

  • UV-Vis : d-d transitions (e.g., 450–550 nm) indicate octahedral splitting.
  • IR : Acetate ligands show ν(COO⁻) stretches at ~1,550 cm⁻¹ and ~1,410 cm⁻¹ .
  • XAS (X-ray absorption spectroscopy) : Edge features confirm Ru oxidation state and coordination number .

Advanced: What computational strategies model the enantioselectivity of this catalyst in C=O hydrogenation?

Answer:

  • DFT with Nudged Elastic Band (NEB) : Maps transition states to predict ΔΔG‡ between enantiomeric pathways .
  • Molecular Dynamics (MD) : Simulates solvent-catalyst interactions (e.g., THF vs. toluene) to explain selectivity reversals.
  • Machine Learning : Trains on datasets of BINAP-modified catalysts to predict optimal ligand substitutions .

Basic: What safety protocols are critical when handling this ruthenium complex?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods; avoid aerosol formation during transfers.
  • Waste disposal : Collect in sealed containers for heavy-metal recycling .

Advanced: How can isotopic labeling (e.g., D₂, ¹³CO) elucidate the mechanism of H₂ activation in transfer hydrogenation?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D in H₂ vs. D₂ to identify H-H bond cleavage as rate-limiting.
  • In situ NMR with ¹³CO : Traces CO binding to Ru, confirming monohydride vs. dihydride pathways .
  • Operando XAS : Tracks Ru oxidation state changes during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-
Reactant of Route 2
Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.